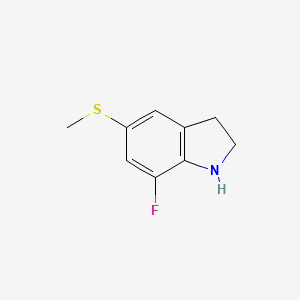
7-Fluoro-5-(methylthio)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-(methylthio)indoline is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The addition of a fluorine atom and a methylthio group to the indoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of fluorinating agents such as Selectfluor and thiolating agents like methylthiol chloride under controlled temperature and pressure .
Industrial Production Methods: Industrial production of 7-Fluoro-5-(methylthio)indoline may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-(methylthio)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents and thiolating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include fluorinated indole derivatives with various functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
7-Fluoro-5-(methylthio)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-(methylthio)indoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to biological targets. The methylthio group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
5-Fluoroindoline: Lacks the methylthio group, resulting in different chemical and biological properties.
7-Fluoroindoline: Similar structure but without the methylthio group, affecting its reactivity and applications.
5-Methylthioindoline: Contains the methylthio group but lacks the fluorine atom, leading to different biological activities.
Uniqueness: 7-Fluoro-5-(methylthio)indoline is unique due to the presence of both the fluorine atom and the methylthio group, which together enhance its chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C9H10FNS |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
7-fluoro-5-methylsulfanyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNS/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h4-5,11H,2-3H2,1H3 |
InChI Key |
XPZRCAIENMAZCE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C(=C1)F)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















